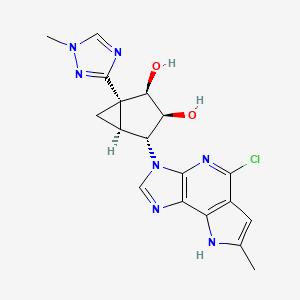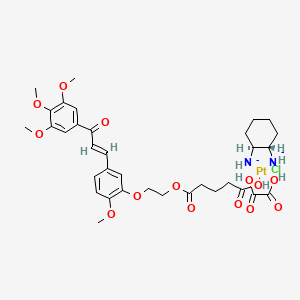![molecular formula C17H19N3O2S B12381518 N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12381518.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NR2F2-IN-1 (free base) is a potent and selective inhibitor of the orphan nuclear receptor COUP-TFII (NR2F2). This compound has been shown to significantly inhibit COUP-TFII-driven NGFIA reporter expression by directly binding to the COUP-TFII ligand-binding domain and disrupting its interaction with transcription regulators, including FOXA1 .
Méthodes De Préparation
The synthetic routes and reaction conditions for NR2F2-IN-1 (free base) involve several steps. The compound is typically synthesized through a series of organic reactions, including condensation and cyclization reactions. The exact synthetic route and industrial production methods are proprietary and may vary depending on the manufacturer .
Analyse Des Réactions Chimiques
NR2F2-IN-1 (free base) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert NR2F2-IN-1 (free base) into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
NR2F2-IN-1 (free base) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the function of COUP-TFII in various chemical reactions.
Biology: Employed in research to understand the role of COUP-TFII in cellular processes and gene regulation.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as prostate cancer by inhibiting COUP-TFII activity
Industry: Utilized in the development of new drugs and therapeutic agents targeting COUP-TFII
Mécanisme D'action
NR2F2-IN-1 (free base) exerts its effects by directly binding to the ligand-binding domain of COUP-TFII. This binding disrupts the interaction between COUP-TFII and transcription regulators such as FOXA1, thereby repressing COUP-TFII activity on target gene regulation. The molecular targets and pathways involved include the NGFIA reporter expression pathway .
Comparaison Avec Des Composés Similaires
NR2F2-IN-1 (free base) is unique in its high selectivity and potency as a COUP-TFII inhibitor. Similar compounds include:
NR2F6 modulator-2 (CIA1): Another selective inhibitor of COUP-TFII, which also disrupts COUP-TFII interaction with transcription regulators.
Other COUP-TFII inhibitors: Various other compounds that inhibit COUP-TFII activity, though they may differ in their selectivity and potency
NR2F2-IN-1 (free base) stands out due to its substantial inhibition of COUP-TFII-driven NGFIA reporter expression and its direct binding to the COUP-TFII ligand-binding domain .
Propriétés
Formule moléculaire |
C17H19N3O2S |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H19N3O2S/c1-11-8-13-16(19-10-20-17(13)23-11)18-7-6-12-4-5-14(21-2)15(9-12)22-3/h4-5,8-10H,6-7H2,1-3H3,(H,18,19,20) |
Clé InChI |
CRLNCEZRMMLCIH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(N=CN=C2S1)NCCC3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Phenyltellanyl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B12381437.png)
![2-[4-[2-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium-177(3+)](/img/structure/B12381446.png)

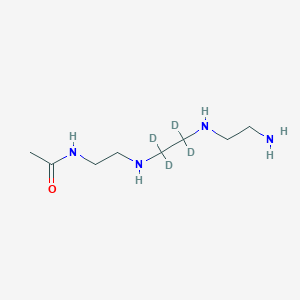
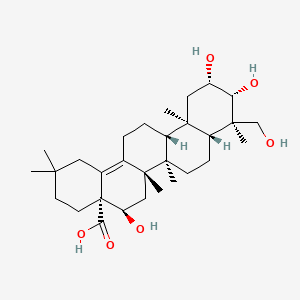

![disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate](/img/structure/B12381464.png)
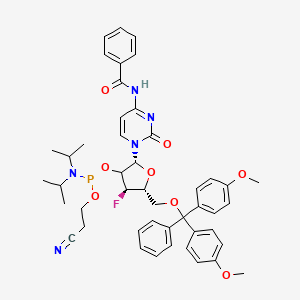
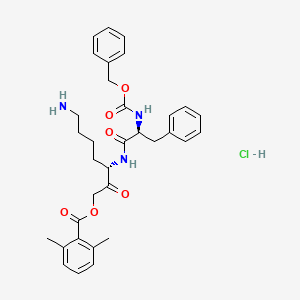
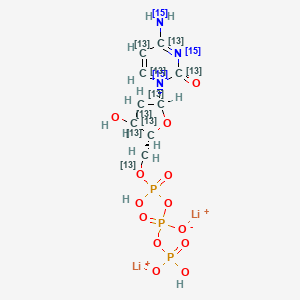

![potassium;[9-[6-(3-azidopropylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate](/img/structure/B12381498.png)
